molecular formula C24H23N3O4S B12026988 [4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate CAS No. 769149-42-0

[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

Cat. No.: B12026988
CAS No.: 769149-42-0
M. Wt: 449.5 g/mol
InChI Key: IQVXBDYCWOSOER-MFKUBSTISA-N
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Description

[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamothioylhydrazinylidene group and a dimethoxybenzoate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-methylphenyl isothiocyanate, which reacts with hydrazine to form the carbamothioylhydrazine intermediate. This intermediate then undergoes a condensation reaction with 4-formylphenyl 3,4-dimethoxybenzoate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with comparable reactivity and applications.

Uniqueness

[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

769149-42-0

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C24H23N3O4S/c1-16-5-4-6-19(13-16)26-24(32)27-25-15-17-7-10-20(11-8-17)31-23(28)18-9-12-21(29-2)22(14-18)30-3/h4-15H,1-3H3,(H2,26,27,32)/b25-15+

InChI Key

IQVXBDYCWOSOER-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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